molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B184246
Key on ui cas rn: 25177-85-9
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428158

Procedure details

Dissolve 2-(carboethoxy)indan (6.49 g, 34.1mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 2-indancarboxylic acid as a tan solid (3.82 g, 69%).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1)([O:3]CC)=[O:2].[OH-].[K+]>C(O)C.O>[CH2:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH:6]1[C:1]([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.49 g
Type
reactant
Smiles
C(=O)(OCC)C1CC2=CC=CC=C2C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Partition between water (150 mL) and ethyl ether (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract with methylene chloride (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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